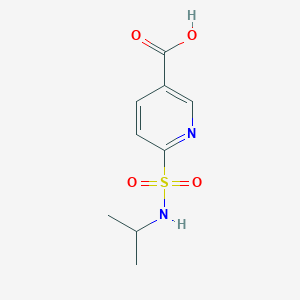
6-(n-Isopropylsulfamoyl)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(propan-2-yl)sulfamoyl]pyridine-3-carboxylic acid is a chemical compound that belongs to the class of sulfonamides This compound is characterized by the presence of a pyridine ring substituted with a sulfamoyl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(propan-2-yl)sulfamoyl]pyridine-3-carboxylic acid typically involves the introduction of the sulfamoyl group onto the pyridine ring followed by the carboxylation of the resulting intermediate. One common method involves the reaction of 3-chloropyridine with isopropylamine to form 3-(propan-2-ylamino)pyridine. This intermediate is then treated with chlorosulfonic acid to introduce the sulfamoyl group, resulting in 6-[(propan-2-yl)sulfamoyl]pyridine. Finally, the carboxylation of this intermediate is achieved using carbon dioxide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of 6-[(propan-2-yl)sulfamoyl]pyridine-3-carboxylic acid may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
6-[(propan-2-yl)sulfamoyl]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学的研究の応用
6-[(propan-2-yl)sulfamoyl]pyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfamoyl group.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
作用機序
The mechanism of action of 6-[(propan-2-yl)sulfamoyl]pyridine-3-carboxylic acid is primarily related to its ability to inhibit certain enzymes. The sulfamoyl group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
類似化合物との比較
Similar Compounds
6-{[4-(propan-2-yl)phenyl]sulfamoyl}pyridine-3-carboxylic acid: Similar structure but with a phenyl group instead of a pyridine ring.
Sulfanilamide: A simpler sulfonamide with a benzene ring instead of a pyridine ring.
Sulfapyridine: Another sulfonamide with a pyridine ring but different substituents.
Uniqueness
6-[(propan-2-yl)sulfamoyl]pyridine-3-carboxylic acid is unique due to the specific combination of the sulfamoyl and carboxylic acid groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C9H12N2O4S |
|---|---|
分子量 |
244.27 g/mol |
IUPAC名 |
6-(propan-2-ylsulfamoyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H12N2O4S/c1-6(2)11-16(14,15)8-4-3-7(5-10-8)9(12)13/h3-6,11H,1-2H3,(H,12,13) |
InChIキー |
NSBWFIYWJWTNAE-UHFFFAOYSA-N |
正規SMILES |
CC(C)NS(=O)(=O)C1=NC=C(C=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}alanine](/img/structure/B15325456.png)
![Spiro[2.5]octane-6-thiol](/img/structure/B15325464.png)
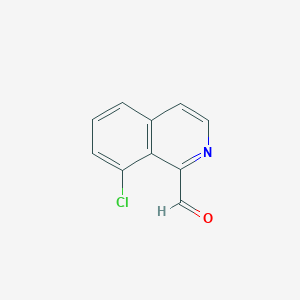
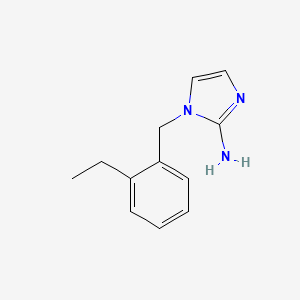

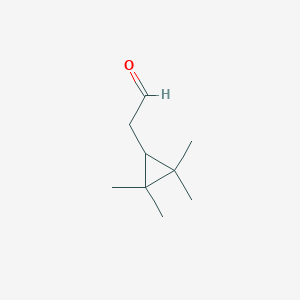
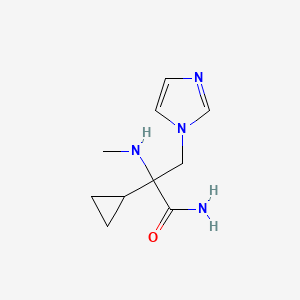
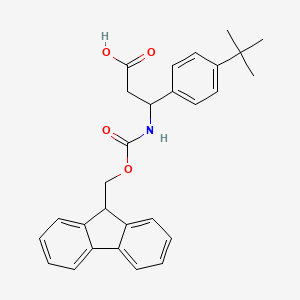
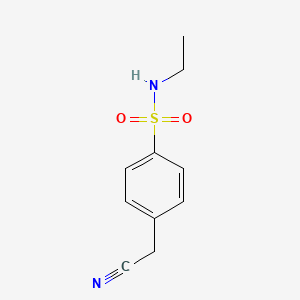

![5-fluoro-N-[(5-methylfuran-2-yl)methyl]-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B15325519.png)

![1-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzoyl}-4-ethylpiperazine](/img/structure/B15325532.png)

